Sauvagine Retains High CRF₂ Affinity While Mammalian CRF Does Not
Sauvagine binds to and activates CRF₁ receptors with high affinity and equal potency as CRF. However, at the CRF₂ receptor, sauvagine retains high affinity interactions whereas CRF is significantly weaker [1]. Using ¹²⁵I-Tyr⁰-sauvagine as a radioligand, sauvagine demonstrates saturable, high-affinity binding to human CRF₂ₐ receptors with a Kd of 100-300 pM [1]. In competition binding studies, the related nonmammalian peptides sauvagine and urotensin I have high affinity for CRF₂ receptors, while rat/human CRF and ovine CRF exhibit lower affinity [1].
| Evidence Dimension | CRF₂ receptor binding affinity |
|---|---|
| Target Compound Data | Sauvagine: Kd = 100-300 pM for hCRF₂ₐ (agonist radioligand binding); retains high affinity at CRF₂ |
| Comparator Or Baseline | Human/rat CRF: significantly weaker at CRF₂; ovine CRF: low affinity at CRF₂ |
| Quantified Difference | Sauvagine maintains high affinity; CRF exhibits significantly reduced affinity at CRF₂ |
| Conditions | Stable cell lines expressing human CRF₁ and CRF₂ receptor subtypes; ¹²⁵I-Tyr⁰-sauvagine radioligand binding assay |
Why This Matters
For studies targeting CRF₂-mediated physiology (e.g., cardiovascular, gastrointestinal), sauvagine provides a tool that activates both receptor subtypes, whereas mammalian CRF fails to robustly engage CRF₂, confounding interpretation.
- [1] Grigoriadis, D. E., Liu, X. J., Vaughn, J., Palmer, S. F., True, C. D., Vale, W. W., Ling, N., & De Souza, E. B. (1996). 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors. Molecular Pharmacology, 50(3), 679-686. View Source
